molecular formula C13H15BrN2O2S B7094922 N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide

N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide

Cat. No.: B7094922
M. Wt: 343.24 g/mol
InChI Key: CJQDGBHDVRYVRQ-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a cyano group, and a sulfanylidene moiety

Properties

IUPAC Name

N-[(2-bromophenyl)-methyl-oxo-λ6-sulfanylidene]-3-cyano-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S/c1-13(2,9-15)8-12(17)16-19(3,18)11-7-5-4-6-10(11)14/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQDGBHDVRYVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N=S(=O)(C)C1=CC=CC=C1Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzaldehyde, undergoes a condensation reaction with a suitable amine to form the corresponding Schiff base.

    Introduction of the Sulfanylidene Group: The Schiff base is then treated with a sulfurizing agent, such as Lawesson’s reagent, to introduce the sulfanylidene group.

    Formation of the Cyano Group: The intermediate is further reacted with a nitrile source, such as acetonitrile, under basic conditions to introduce the cyano group.

    Final Coupling Reaction: The final step involves coupling the intermediate with 3-methylbutanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism by which N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit or activate enzymes by binding to their active sites. The cyano and sulfanylidene groups can form strong interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide
  • N-[(2-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide
  • N-[(2-iodophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide

Uniqueness

Compared to its analogs, N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-3-cyano-3-methylbutanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine, potentially leading to different biological and chemical properties.

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